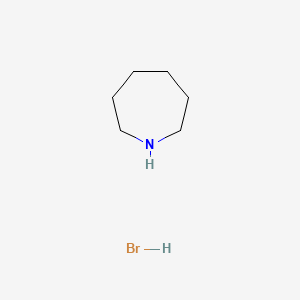

Hexamethylene-imine hydrobromide

CAS No.: 50730-69-3

Cat. No.: VC19619766

Molecular Formula: C6H14BrN

Molecular Weight: 180.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50730-69-3 |

|---|---|

| Molecular Formula | C6H14BrN |

| Molecular Weight | 180.09 g/mol |

| IUPAC Name | azepane;hydrobromide |

| Standard InChI | InChI=1S/C6H13N.BrH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H |

| Standard InChI Key | WEJLATTZIPXNLF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCNCC1.Br |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Hexamethylene-imine hydrobromide consists of a six-membered saturated ring with one nitrogen atom, forming an azacycloalkane structure. The hydrobromide salt is generated through the protonation of the imine nitrogen by hydrobromic acid (HBr), resulting in a cationic species paired with a bromide anion. The molecular formula is C₆H₁₃N·HBr, yielding a molecular weight of 180.08 g/mol (calculated from base compound and HBr contributions) .

The ring structure confers rigidity and influences electronic properties, with the nitrogen’s lone pair participating in hydrogen bonding and acid-base interactions. Comparative analysis with related compounds highlights its distinct features:

| Compound | Structure Type | Key Differentiators |

|---|---|---|

| Hexamethylene-imine | Azacycloalkane | Free base; volatile liquid |

| Hexamethylenediamine | Diamine | Two terminal amine groups; polymer precursor |

| Piperidine | Heterocyclic amine | Similar ring size; higher stability |

Physicochemical Properties

-

Physical State: Crystalline solid at room temperature (contrasting with the free base, which is liquid) .

-

Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic character; limited solubility in nonpolar solvents .

-

Stability: Hygroscopic nature necessitates anhydrous storage conditions. Decomposes at elevated temperatures (>200°C), releasing HBr .

-

Spectroscopic Data: Characteristic IR absorption bands at 3200–2800 cm⁻¹ (N-H stretch) and 1100–1000 cm⁻¹ (C-N vibration) .

Synthesis and Industrial Production

Base Compound Synthesis: Hexamethylene-Imine

The production of hexamethylene-imine, the precursor to the hydrobromide salt, relies on catalytic hydrogenation of caprolactam. The Chinese patent CN101481362B outlines a optimized four-step process:

-

Dissolution: Caprolactam is dissolved in a methanol-water mixture (3:1 ratio) to achieve 30% concentration.

-

Vaporization: The solution is vaporized at 150°C under 5 bar hydrogen pressure.

-

Hydrogenation: Vapors pass through a fixed-bed reactor containing a palladium/alumina catalyst (Pd loading: 2.5 wt%) at 180°C.

-

Separation: The product mixture is cooled, and unreacted hydrogen is recycled. Hexamethylene-imine is isolated via fractional distillation (purity >98%) .

Key advantages of this method include:

-

Reduced side reactions (polymerization <3%).

-

Catalyst longevity exceeding 5,000 hours.

Salt Formation: Hydrobromide Derivatization

The free base is reacted with aqueous hydrobromic acid (48% w/w) in a stoichiometric 1:1 molar ratio:

Reaction conditions:

-

Temperature: 0–5°C (to minimize HBr volatilization).

-

Duration: 2 hours under nitrogen atmosphere.

Applications and Functional Utility

Catalysis and Organic Synthesis

Hexamethylene-imine hydrobromide serves as:

-

Phase-Transfer Catalyst: Facilitates nucleophilic substitutions in biphasic systems (e.g., alkylation of ketones).

-

Ligand Precursor: Modifies transition metal catalysts for asymmetric hydrogenation reactions .

Materials Science

-

Polymer Modification: Enhances thermal stability of polyamides when copolymerized.

-

Ionic Liquids: Combined with bis(trifluoromethanesulfonyl)imide, forms low-melting-point electrolytes .

Comparative Analysis with Structural Analogues

Hexamethylenediamine vs. Hexamethylene-Imine Hydrobromide

| Parameter | Hexamethylenediamine | Hexamethylene-Imine Hydrobromide |

|---|---|---|

| Structure | Linear diamine | Cyclic monoamine salt |

| Applications | Nylon-6,6 production | Catalysis, pharmaceuticals |

| Water Solubility | 490 g/L (20°C) | 720 g/L (20°C) |

| pKa | 10.5 (amine groups) | 8.9 (protonated nitrogen) |

Piperidine Derivatives

Piperidine’s greater ring stability makes it preferable for drug synthesis, whereas hexamethylene-imine hydrobromide’s ionic character suits catalytic and polymer applications .

Future Research Directions

-

Green Synthesis: Developing solvent-free hydrogenation processes using ruthenium-based catalysts.

-

Drug Delivery Systems: Exploring ionic liquid formulations for transdermal administration.

-

Environmental Remediation: Adsorption studies using functionalized mesoporous silica.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume